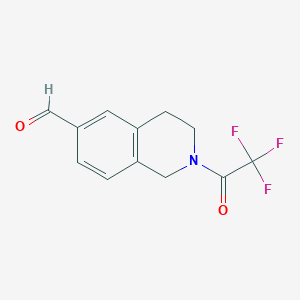![molecular formula C8H10N2O2S B1448390 5H,6H,7H-环戊并[b]吡啶-3-磺酰胺 CAS No. 1461707-70-9](/img/structure/B1448390.png)
5H,6H,7H-环戊并[b]吡啶-3-磺酰胺
描述
5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often used as structural fragments in various pharmaceuticals and agrochemicals . The unique structure of 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide makes it a valuable compound for scientific research and industrial applications.
科学研究应用
5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
生化分析
Biochemical Properties
5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit protein kinase FGFR1, which is crucial in cell signaling pathways . The compound’s sulfonamide group is known to form strong hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with calcium channels, potentially altering calcium ion flux within cells .
Cellular Effects
The effects of 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting protein kinase FGFR1, it can affect downstream signaling pathways that regulate cell proliferation, differentiation, and survival . This compound may also impact calcium signaling, which is vital for various cellular processes, including muscle contraction, neurotransmitter release, and gene expression .
Molecular Mechanism
At the molecular level, 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming hydrogen bonds and other interactions that inhibit enzyme activity. For instance, its interaction with protein kinase FGFR1 involves binding to the ATP-binding site, preventing ATP from binding and thus inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular responses. Additionally, its interaction with calcium channels can modulate calcium ion flux, affecting various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of protein kinase FGFR1 and altered calcium signaling, resulting in changes in cell proliferation, differentiation, and survival .
Dosage Effects in Animal Models
The effects of 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide vary with different dosages in animal models. At low doses, it can effectively inhibit protein kinase FGFR1 and modulate calcium signaling without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without adverse effects .
Metabolic Pathways
5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and activity. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity .
Transport and Distribution
Within cells and tissues, 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the cytoplasm or nucleus can influence its interaction with enzymes and proteins, affecting cellular processes and responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and are carried out under reflux conditions .
Industrial Production Methods
Industrial production of 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents such as tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
作用机制
The mechanism of action of 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and target .
相似化合物的比较
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another cyclopenta[b]pyridine derivative with similar structural features.
5H-1-Pyrindine, 6,7-dihydro-: A related compound with a similar core structure but different functional groups.
Uniqueness
5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound for various applications .
属性
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMERNRWNRUJMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



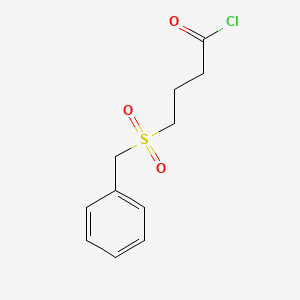
![(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid](/img/structure/B1448313.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B1448314.png)


![1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B1448318.png)
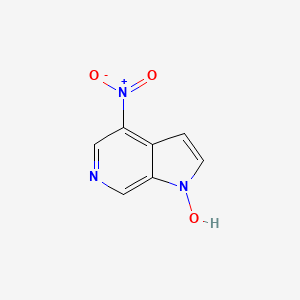
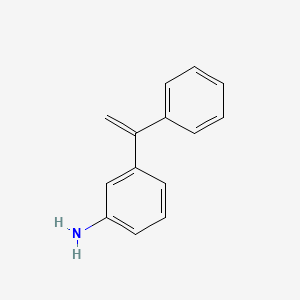
![6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one](/img/structure/B1448322.png)
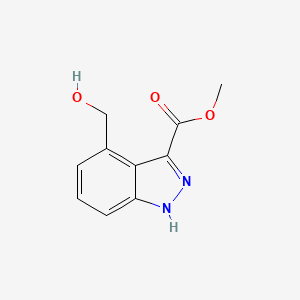
![2-(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile](/img/structure/B1448324.png)
![2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B1448328.png)
